molecular formula C8H14 B157100 Pentalene, octahydro- CAS No. 1755-05-1

Pentalene, octahydro-

Cat. No.: B157100
CAS No.: 1755-05-1
M. Wt: 110.2 g/mol
InChI Key: AEBWATHAIVJLTA-UHFFFAOYSA-N
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Description

Pentalene, octahydro- (C₈H₁₄) is a fully saturated bicyclic hydrocarbon derived from pentalene (C₈H₆), an antiaromatic compound consisting of two fused cyclopentadienyl rings with 8 π-electrons . The octahydro derivative features eight additional hydrogen atoms, resulting in a non-aromatic, strain-reduced structure. Key isomers include cis- and trans-octahydro-pentalene, with the cis isomer (CAS 1755-05-1) being more commonly studied . The molecule adopts a bicyclo[3.3.0]octane framework, characterized by chair-like conformations in crystal structures . Its synthesis often involves catalytic hydrogenation of pentalene or cyclization of aliphatic precursors .

Scientific Research Applications

Scientific Research Applications

Pentalene, octahydro- has several notable applications in scientific research:

  • Organic Synthesis : It serves as a precursor in the synthesis of more complex organic molecules due to its unique bicyclic structure, which imparts distinct chemical properties and reactivity.
  • Biological Studies : Researchers are exploring its potential as a building block for biologically active molecules, which may lead to the development of new pharmaceuticals .
  • Material Science : Its unique structure is being investigated for the development of novel polymers and materials with specific mechanical properties, potentially enhancing material performance in various applications .
  • Medicinal Chemistry : Ongoing research aims to uncover therapeutic applications, particularly in drug design and development. The compound's stability and reactivity could be advantageous in creating new drug candidates.

Case Studies and Research Findings

  • Synthesis of Functionalized Molecules : A study demonstrated the use of pentalene, octahydro- in synthesizing complex spirooxindole polycycles, highlighting its role in producing enantiomerically enriched forms that possess potential biological activity .
  • Reactivity Studies : Research has shown that pentalene, octahydro- can undergo various chemical transformations such as oxidation using potassium permanganate or chromium trioxide to yield ketones or alcohols, showcasing its versatility in organic synthesis .
  • Material Development : Investigations into the material properties of polymers derived from pentalene, octahydro- suggest that its unique structural characteristics could lead to advancements in specialty chemicals and materials used across industries .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for octahydro-pentalene, and how do reaction conditions influence isomer distribution?

  • Octahydro-pentalene is typically synthesized via catalytic hydrogenation of pentalene derivatives (C₈H₆) under controlled pressure and temperature. For example, cis-octahydro-pentalene (CAS 1755-05-1) is obtained using palladium-based catalysts in a hydrogen atmosphere, while nickel catalysts may favor trans-isomers . Reaction solvent polarity and temperature gradients (e.g., 50–100°C) critically affect stereoselectivity, as evidenced by NMR and GC-MS analyses of product ratios .

Q. How can researchers distinguish between cis- and trans-octahydro-pentalene isomers using spectroscopic methods?

  • ¹H NMR : Cis-isomers exhibit characteristic coupling constants (J = 8–10 Hz) between axial hydrogens, while trans-isomers show smaller couplings (J < 4 Hz) due to dihedral angle differences.
  • Mass Spectrometry : Fragmentation patterns in EPA/NIH spectral databases (e.g., m/z 124 for molecular ion [C₈H₁₄]⁺) differ slightly between isomers due to bond strain variations .
  • IR Spectroscopy : Cis-isomers display higher C-H out-of-plane bending frequencies (~750 cm⁻¹) compared to trans (~720 cm⁻¹) .

Q. What experimental protocols ensure the stability of octahydro-pentalene during storage and handling?

  • Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation. Avoid exposure to light, as UV irradiation can trigger retro-Diels-Alder reactions, regenerating unsaturated pentalene . Purity (>98%) is maintained via periodic GC-MS monitoring and distillation under reduced pressure .

Advanced Research Questions

Q. How do computational methods (DFT, MD) predict the electronic and conformational properties of octahydro-pentalene?

  • Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level accurately reproduces X-ray crystallographic data (e.g., bond lengths: 1.45–1.48 Å for C-C bridges) and predicts torsional barriers (~5 kcal/mol) for ring puckering . Molecular Dynamics (MD) simulations in solvent models (e.g., chloroform) reveal isomer interconversion pathways under thermal stress .

Q. What mechanistic insights explain the reactivity of octahydro-pentalene in Diels-Alder reactions?

  • The strained bicyclic structure enhances dienophile activity. Kinetic studies show that cis-octahydro-pentalene reacts 3× faster with maleic anhydride than the trans-isomer, attributed to pre-organized orbital alignment. Transition state calculations (MP2/cc-pVTZ) confirm a lower activation energy (ΔG‡ = 18 kcal/mol) for the cis form .

Q. How do substituents (e.g., methyl groups) alter the antiaromaticity and stability of octahydro-pentalene derivatives?

  • Methyl substitution at bridgehead positions (e.g., 2-methyl-octahydro-pentalene, CAS 17553-35-4) reduces antiaromatic character by disrupting π-conjugation. NICS (Nucleus-Independent Chemical Shift) calculations show decreased paratropicity (NICS(1) = +2.5 ppm vs. +8.5 ppm in parent pentalene) . Experimental validation involves comparative UV-Vis spectroscopy (λmax shifts from 280 nm to 320 nm upon methylation) .

Q. What contradictions exist between experimental and computational data on octahydro-pentalene’s thermodynamic stability?

  • Contradiction : DFT predicts cis-octahydro-pentalene is 1.2 kcal/mol more stable than trans, but calorimetric data suggest marginal differences (<0.5 kcal/mol).
  • Resolution : Solvent effects (e.g., entropy of solvation in cyclohexane) and lattice packing in crystallographic studies may account for discrepancies. Hybrid QM/MM simulations incorporating solvent molecules reconcile these differences .

Q. Methodological Recommendations

  • Stereochemical Analysis : Combine NOESY (Nuclear Overhauser Effect Spectroscopy) with DFT-optimized structures to resolve ambiguous configurations .
  • Reaction Monitoring : Use in-situ FTIR to track hydrogenation progress and detect intermediate dihydro species .
  • Data Reproducibility : Adhere to EPA/NIH spectral database protocols for mass spectrometry calibration .

Comparison with Similar Compounds

Dibenzo[a,e]pentalene (DBP)

DBP (C₁₆H₁₀) stabilizes the antiaromatic pentalene core by fusing two benzene rings, reducing strain and enhancing thermal stability . Unlike octahydro-pentalene, DBP retains antiaromaticity (NICSπZZ = +15–20 ppm) but exhibits ambipolar redox behavior due to partial aromaticity in charged states . Its band gap (~1.5 eV) is smaller than octahydro-pentalene’s (~8–10 eV, estimated), making DBP suitable for organic semiconductors .

Dithieno[a,e]pentalene (DTP)

DTP replaces benzene rings with thiophene units, further modulating electronic properties. Electron-donating substituents (e.g., N,N-dimethylamine) enhance antiaromaticity (NICS = +25 ppm), while electron-withdrawing groups (e.g., fluorine) reduce it . DTP derivatives show tunable HOMO/LUMO levels (−5.16 to −3.73 eV), outperforming octahydro-pentalene in charge transport (n-type mobility: ~0.1 cm²/V·s) .

Perfluoro-p-Extended Pentalenes

Perfluorination lowers LUMO levels (−4.2 eV) by inductive effects, creating strong electron-accepting materials . These compounds contrast with octahydro-pentalene, which lacks π-conjugation and exhibits higher LUMO energies (>−1 eV) .

Hexahydro-pentalene

Its Fe-complexes show delocalized mixed-valence states, relevant in catalysis .

Structural and Electronic Properties

Table 1: Structural and Electronic Comparison

Compound Formula Antiaromaticity (NICSπZZ, ppm) HOMO/LUMO (eV) Band Gap (eV)
Pentalene C₈H₆ +22.95 (bare) −5.2/−1.8 ~3.4
Octahydro-pentalene C₈H₁₄ Non-aromatic −8/−1 (est.) ~8–10 (est.)
Dibenzo[a,e]pentalene C₁₆H₁₀ +15–20 −5.4/−3.9 ~1.5
DTP (P3 derivative) C₂₀H₁₄S₂ +25 −5.16/−3.73 ~1.4

Key Findings :

  • Antiaromaticity: Bare pentalene exhibits strong paratropic currents (NICSZZ = +22.95 ppm), while octahydro-pentalene’s saturation eliminates π-conjugation, rendering it non-aromatic .
  • Charge Transport : DTP and DBP outperform octahydro-pentalene in semiconductivity due to extended π-systems .

Stability and Reactivity

  • Thermal Stability : Octahydro-pentalene is thermally stable (>200°C), unlike pentalene, which dimerizes above 196°C . DBP and DTP derivatives are stable up to 300°C .
  • Ionization Effects : Pentalene’s dication (8 π → 6 π) becomes aromatic (NICS = −10 ppm), whereas octahydro-pentalene resists electronic delocalization under ionization .
  • Dissociation Pathways : Neutral pentalene eliminates acetylene at low energy, while octahydro-pentalene undergoes C–H bond cleavage at high energy .

Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydropentalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-3-7-5-2-6-8(7)4-1/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBWATHAIVJLTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7075054, DTXSID601030989
Record name Octahydropentalene
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Record name cis-Octahydropentalene
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Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

694-72-4, 1755-05-1, 5597-89-7
Record name Octahydropentalene
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Record name Pentalene, octahydro-, cis-
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Record name trans-Bicyclo(3.3.0)octane
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Record name Pentalene, octahydro-
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Record name OCTAHYDROPENTALENE
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